Moexipril - 109715-88-0

Moexipril

Catalog Number: EVT-264602
CAS Number: 109715-88-0
Molecular Formula: C27H34N2O7
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moexipril is a peptide.
Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme (ACE) inhibitor moexiprilat. It is used to treat high blood pressure (hypertension). It works by relaxing blood vessels, causing them to widen. Lowering high blood pressure helps prevent strokes, heart attacks and kidney problems.
Moexipril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of moexipril is as an Angiotensin-converting Enzyme Inhibitor.
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor which is used in the therapy of hypertension. Moexipril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Moexipril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, moexipril is hydrolyzed into its active form moexiprilat, which competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilation. It also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Source and Classification

Moexipril was first synthesized in the early 1980s and has been used in clinical practice since then. It belongs to a class of drugs known as ACE inhibitors, which are commonly prescribed for managing high blood pressure and heart failure by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor .

Synthesis Analysis

The synthesis of moexipril involves several key steps that typically include the formation of an amide bond between a carboxylic acid and an amine. The general synthetic route can be outlined as follows:

  1. Formation of Reactive Derivatives: The amino acid component is transformed into an N-carboxy anhydride using phosgene in dichloromethane. This step is crucial as it activates the carboxylic acid for subsequent reactions .
  2. Amide Bond Formation: The N-carboxy anhydride is then reacted with the appropriate amine to form the desired amide bond. Care is taken to protect reactive groups to avoid self-condensation during this step .
  3. Deprotection and Purification: After the amide bond formation, protective groups are removed, and the product is purified through crystallization or chromatography techniques.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

Moexipril's molecular structure features a complex arrangement that includes:

  • A tetrahydroisoquinoline scaffold, which contributes to its biological activity.
  • Multiple functional groups including methoxy groups and an ethoxycarbonyl side chain that enhance its lipophilicity and bioavailability.

The compound has a molecular formula of C_{20}H_{28}N_2O_5 and a molecular weight of approximately 372.45 g/mol. Its stereochemistry is significant for its pharmacological activity, with specific stereoisomers being more effective than others .

Chemical Reactions Analysis

Moexipril undergoes several important chemical reactions:

  1. Hydrolysis: In vivo, moexipril is hydrolyzed to moexiprilat in the liver, which is the active form that inhibits ACE activity.
  2. Metabolism: The metabolic pathway involves various enzymes that convert moexipril into moexiprilat through ester hydrolysis, significantly affecting its pharmacokinetics .
  3. Interaction with ACE: Moexiprilat competitively inhibits ACE by binding to its active site, preventing the conversion of angiotensin I into angiotensin II.

These reactions are crucial for understanding both the efficacy and safety profile of moexipril in clinical applications.

Mechanism of Action

Moexipril's mechanism of action primarily involves:

  • Inhibition of Angiotensin-Converting Enzyme: By blocking ACE, moexipril decreases levels of angiotensin II, leading to vasodilation and reduced blood pressure.
  • Increased Bradykinin Levels: The inhibition also results in decreased breakdown of bradykinin, a peptide that promotes vasodilation, enhancing its hypotensive effects .

The pharmacodynamics indicate that moexipril effectively lowers both systolic and diastolic blood pressure within hours of administration.

Physical and Chemical Properties Analysis

Moexipril exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but highly soluble in organic solvents.
  • Stability: Moexipril is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Bioavailability: The oral bioavailability of moexipril is approximately 22%, which is lower than many other ACE inhibitors due to incomplete absorption after oral administration .

These properties are critical when considering formulation strategies for effective delivery.

Applications

Moexipril is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers high blood pressure, particularly in patients who do not respond adequately to thiazide diuretics or beta-blockers .
  • Heart Failure Treatment: As part of combination therapy in heart failure management due to its vasodilatory effects.

Research continues into additional therapeutic applications, including potential benefits in left ventricular hypertrophy and chronic kidney disease management .

Pharmacological Mechanisms of Moexipril

ACE Inhibition and Renin-Angiotensin System Modulation

Moexipril exerts its primary therapeutic effects through potent inhibition of angiotensin-converting enzyme (ACE), a critical component of the renin-angiotensin-aldosterone system (RAAS). Following oral administration, moexipril undergoes hepatic hydrolysis to its active metabolite, moexiprilat, which competitively binds to ACE with high affinity. In vitro studies demonstrate that moexiprilat exhibits superior inhibitory potency compared to enalaprilat, with IC₅₀ values of 1.75 nM against rat plasma ACE and 2.1 nM against purified rabbit lung ACE [1] [3] [9]. This inhibition blocks the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor and mediator of cardiovascular remodeling.

In spontaneously hypertensive rats (SHR), a single 10 mg/kg dose of moexipril reduced plasma angiotensin II to undetectable levels within 1 hour, while increasing angiotensin I concentrations 8.6-fold. Plasma ACE activity was inhibited by 98% at this timepoint, with persistent 56% inhibition observed at 24 hours post-dose [1] [8]. Chronic administration (4 weeks) dose-dependently suppressed plasma ACE activity and lowered blood pressure, confirming sustained RAAS modulation [1]. The reduced angiotensin II levels subsequently diminish aldosterone secretion, sodium reabsorption, and sympathetic nervous system activation, collectively contributing to blood pressure reduction and afterload reduction in heart failure [7].

Table 1: Pharmacodynamic Profile of Moexipril in SHR Models

Parameter1 Hour Post-Dose24 Hours Post-Dose
Plasma Angiotensin IIUndetectableBaseline levels
Plasma Angiotensin I8.6-fold increaseBaseline levels
Plasma ACE Inhibition98%56%
Systolic Blood Pressure*28% reduction15% reduction

Data represent 10 mg/kg/day dose [1] [8]

Tissue-Specific ACE Targeting and Lipophilicity Dynamics

Moexipril distinguishes itself from earlier ACE inhibitors through its marked lipophilicity, comparable to quinapril, benazepril, and ramipril [2] [3]. This physicochemical property enables efficient penetration of lipid membranes, facilitating access to tissue-bound ACE pools beyond the circulatory system. After 4 weeks of equidose treatment (10 mg/kg/day) in SHRs, moexipril achieved significantly greater ACE inhibition in critical cardiovascular tissues compared to enalapril:

  • Aorta: 78% vs. 52% inhibition (p<0.05)
  • Heart: 75% vs. 58% inhibition (p<0.05)
  • Lung: 82% vs. 68% inhibition (p<0.05) [1]

Notably, renal ACE inhibition was equivalent between drugs (~70%), indicating organ-specific distribution advantages [1] [8]. This differential tissue targeting correlates with moexipril's ability to accumulate in vascular walls and myocardium, where local RAAS activity drives pathological remodeling. The lipophilic nature also contributes to moexipril's pharmacokinetic profile, including an elimination half-life of 2-9 hours for moexiprilat that supports once-daily dosing [3] [15].

Table 2: Tissue ACE Inhibition After Chronic Moexipril vs. Enalapril (10 mg/kg/day, 4 weeks)

TissueMoexipril Inhibition (%)Enalapril Inhibition (%)Significance
Plasma9289NS
Aorta7852p<0.05
Heart7558p<0.05
Lung8268p<0.05
Kidney7169NS

Data derived from [1]

Bradykinin Potentiation and Nitric Oxide Synergism

Beyond angiotensin II suppression, moexipril enhances vasoprotective pathways through bradykinin potentiation. By inhibiting ACE (identical to kininase II), moexipril reduces bradykinin degradation, elevating local concentrations of this vasoactive peptide [2] [6]. In endothelium-denuded rabbit jugular vein models, moexiprilat demonstrates greater potentiation of bradykinin-induced responses than captopril or enalaprilat, primarily mediated through bradykinin B₂ receptor activation [2].

Accumulated bradykinin stimulates endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production [6]. NO diffuses to vascular smooth muscle, activating guanylyl cyclase and inducing vasodilation. Concurrently, bradykinin promotes prostaglandin (particularly PGI₂) and endothelium-derived hyperpolarizing factor (EDHF) release, creating complementary vasodilatory mechanisms [6] [8]. This triad—NO, prostaglandins, and EDHF—synergistically improves endothelial function and exerts antiproliferative effects on vascular smooth muscle. Importantly, the magnitude of bradykinin potentiation correlates with moexipril's observed enhancement of endothelium-dependent vasodilation in hypertensive patients, independent of blood pressure changes [2] [6].

Neuroprotective Mechanisms: Free Radical Scavenging and Neuronal Survival

Emerging evidence positions moexipril as a neuroprotective agent beyond cardiovascular indications. In vitro studies using primary chick embryo telencephalic neurons demonstrate that moexipril dose-dependently reduces mitochondrial reactive oxygen species (ROS) generation and neuronal damage induced by glutamate, staurosporine, or iron (Fe²⁺/³⁺) [4] [8]. At 100 μM, moexipril decreased Fe²⁺/³⁺-induced neurotoxicity by >60% and attenuated staurosporine-induced apoptosis, likely through direct free radical scavenging properties [4] [9].

In vivo models confirm translational relevance:

  • In normotensive NMRI mice, 0.3 mg/kg moexipril (intraperitoneal, 1h pre-ischemia) significantly reduced infarct area after focal cerebral ischemia
  • In Long-Evans rats, 0.01 mg/kg moexipril attenuated cortical infarct volume by 14% versus controls [4] [9]

These effects occurred independently of blood pressure changes, suggesting direct central nervous system protection. Though moexipril itself poorly crosses the blood-brain barrier [9], its active metabolite moexiprilat may access ischemic regions via disrupted barrier function or exert peripheral effects modulating neuroinflammation.

Table 3: Neuroprotective Effects in Ischemic Models

ModelSpeciesEffective DoseInfarct ReductionMechanistic Insight
Focal Cerebral IschemiaNMRI mice0.3 mg/kg i.p.32% vs. controlsRadical scavenging
Permanent Focal IschemiaLong-Evans rats0.01 mg/kg i.p.14% (cortical volume)Attenuated ROS-mediated neuronal death

Data compiled from [4] [9]

Antiproliferative Effects on Cardiovascular Remodeling

Moexipril counters pathological cardiovascular remodeling through angiotensin II-dependent and independent pathways. By suppressing angiotensin II generation, moexipril inhibits:1) Endothelin-1 (ET-1) upregulation: A potent mitogen promoting vascular smooth muscle hypertrophy [3]2) Transforming growth factor-beta (TGF-β1): Key mediator of fibroblast activation and extracellular matrix deposition [3] [12]3) NADPH oxidase activation: Reduces superoxide production, preventing oxidative stress-induced remodeling [6]

In vitro evidence reveals that moexipril blocks estrogen-stimulated proliferation of neonatal rat cardiac fibroblasts, suggesting direct antiproliferative activity beyond RAAS modulation [3]. Chronic moexipril administration in hypertensive models reduces left ventricular mass, aortic wall thickness, and glomerulosclerosis—effects partially attributable to tissue ACE inhibition in heart, vessels, and kidneys [1] [14]. Importantly, these structural benefits occur even when blood pressure reduction is equivalent to other ACE inhibitors, implying tissue-specific pharmacodynamic advantages [1] [8]. The antiproliferative effects translate clinically to improved arterial distensibility and reduced pulse wave velocity in high-risk hypertensive patients [2].

Properties

CAS Number

109715-88-0

Product Name

Moexipril

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C27H34N2O7

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1

InChI Key

UWWDHYUMIORJTA-HSQYWUDLSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC

Solubility

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt.
5.85e-03 g/L

Synonyms

2-((1-ethoxycarbony)-3-phenylpropylamino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Fempress
Moex
moexipril
moexipril hydrochloride
Perdix
RS 10085
RS-10085
Univasc

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.